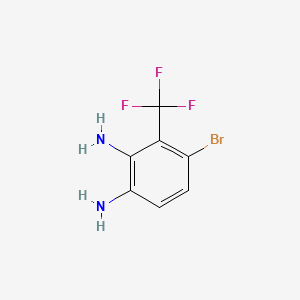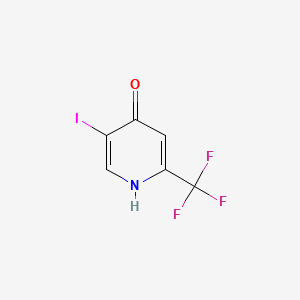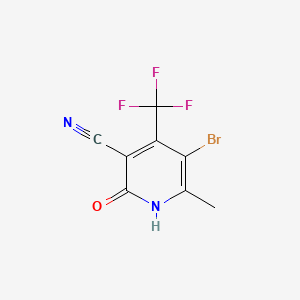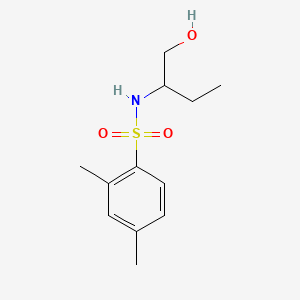
S-(2,4-dimethylphenyl)-1-hydroxybutane-2-sulfonamido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2,4-dimethylphenyl)-1-hydroxybutane-2-sulfonamido is an organic compound with the molecular formula C12H19NO3S. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with hydroxymethyl and propyl groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(2,4-dimethylphenyl)-1-hydroxybutane-2-sulfonamido typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1-(hydroxymethyl)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to increase yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
S-(2,4-dimethylphenyl)-1-hydroxybutane-2-sulfonamido undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Formation of N-[1-(carboxymethyl)propyl]-2,4-dimethylbenzenesulfonamide.
Reduction: Formation of N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzeneamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
S-(2,4-dimethylphenyl)-1-hydroxybutane-2-sulfonamido has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of S-(2,4-dimethylphenyl)-1-hydroxybutane-2-sulfonamido involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzeneamine
- N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzenesulfonic acid
- N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzenesulfonyl chloride
Uniqueness
S-(2,4-dimethylphenyl)-1-hydroxybutane-2-sulfonamido is unique due to the presence of both hydroxymethyl and sulfonamide groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1156259-52-7 |
|---|---|
Fórmula molecular |
C12H19NO3S |
Peso molecular |
257.35g/mol |
Nombre IUPAC |
N-(1-hydroxybutan-2-yl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-4-11(8-14)13-17(15,16)12-6-5-9(2)7-10(12)3/h5-7,11,13-14H,4,8H2,1-3H3 |
Clave InChI |
URBDQDINZZTOLV-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=C(C=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


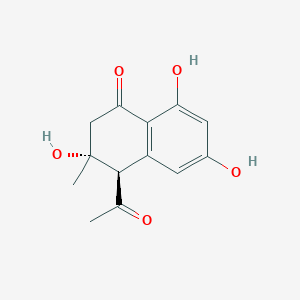
![(3S,4S)-3-hydroxy-4-[[4-hydroxy-3-[2-hydroxy-5-[[(3S,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-3-methoxyphenyl]-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B602822.png)


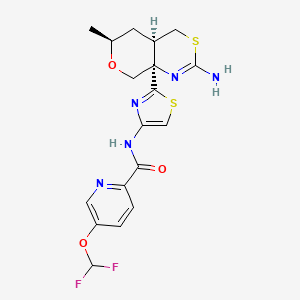

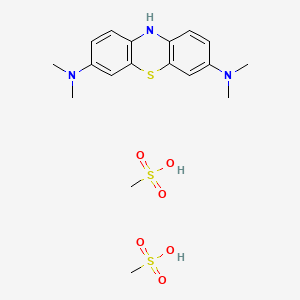
![3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B602835.png)
![2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol](/img/structure/B602836.png)
![2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B602837.png)

